molecular formula C11H7ClN2O B6143264 4-[4-(chloromethyl)-1,3-oxazol-2-yl]benzonitrile CAS No. 202594-69-2

4-[4-(chloromethyl)-1,3-oxazol-2-yl]benzonitrile

Cat. No.: B6143264
CAS No.: 202594-69-2
M. Wt: 218.64 g/mol
InChI Key: CALDFNZAMPMHDM-UHFFFAOYSA-N
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Description

4-[4-(chloromethyl)-1,3-oxazol-2-yl]benzonitrile is a chemical compound that belongs to the class of oxazole derivatives It is characterized by the presence of a chloromethyl group attached to the oxazole ring and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(chloromethyl)-1,3-oxazol-2-yl]benzonitrile typically involves the reaction of 4-chloromethylbenzonitrile with 2-amino-2-oxazoline under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as acetonitrile. The reaction mixture is heated to a temperature of around 70°C for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of catalysts, such as palladium or copper, can also enhance the efficiency of the reaction[2][2].

Chemical Reactions Analysis

Types of Reactions

4-[4-(chloromethyl)-1,3-oxazol-2-yl]benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Nucleophilic substitution: Formation of azides, thiocyanates, or other substituted derivatives.

    Oxidation: Formation of oxazole N-oxides.

    Reduction: Formation of primary amines.

Scientific Research Applications

4-[4-(chloromethyl)-1,3-oxazol-2-yl]benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.

    Medicine: Explored for its potential use in drug development, particularly in the design of inhibitors for specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 4-[4-(chloromethyl)-1,3-oxazol-2-yl]benzonitrile involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. The oxazole ring can also interact with biological receptors, modulating their function. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(chloromethyl)-1,3-oxazol-2-yl]benzonitrile is unique due to the presence of both the chloromethyl and benzonitrile groups, which provide a wide range of chemical reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development .

Properties

IUPAC Name

4-[4-(chloromethyl)-1,3-oxazol-2-yl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2O/c12-5-10-7-15-11(14-10)9-3-1-8(6-13)2-4-9/h1-4,7H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CALDFNZAMPMHDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C2=NC(=CO2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In substantially the same manner as in Reference Example 31, 4-cyanobenzamide was allowed to react with 1,3-dichloroacetone to give 4-chloromethyl-2-(4-cyanophenyl)oxazole. The yield was 41%. Recrystallization form ethyl acetate-hexane gave colorless prisms, mp 134-135° C.
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